Cas no 2769085-03-0 (TLR7/8 antagonist 2)

TLR7/8 antagonist 2 is a selective small-molecule inhibitor targeting Toll-like receptors 7 and 8 (TLR7/8), key mediators of innate immune responses. This compound demonstrates high potency in suppressing TLR7/8-mediated signaling pathways, which are implicated in autoimmune disorders, inflammatory diseases, and excessive cytokine production. Its well-defined structure and mechanism of action make it a valuable tool for studying TLR-dependent immune modulation. The antagonist exhibits favorable selectivity over other TLR family members, reducing off-target effects. Suitable for in vitro and in vivo applications, it provides researchers with a reliable means to investigate TLR7/8 biology and explore therapeutic interventions. Its stability and solubility profile further enhance its utility in experimental settings.
TLR7/8 antagonist 2 structure
TLR7/8 antagonist 2 structure
Product name:TLR7/8 antagonist 2
CAS No:2769085-03-0
MF:C22H26FN5
MW:379.473747730255
CID:6788314
PubChem ID:163196406

TLR7/8 antagonist 2 Chemical and Physical Properties

Names and Identifiers

    • CHEMBL5078689
    • TLR7/8 antagonist 2
    • CS-0433070
    • BDBM50586261
    • HY-144619
    • 2769085-03-0
    • Inchi: 1S/C22H26FN5/c1-12-7-15(8-13(2)25-12)17-10-21-18(9-16(17)14-3-4-14)22(28-27-21)26-20-5-6-24-11-19(20)23/h7-10,14,19-20,24H,3-6,11H2,1-2H3,(H2,26,27,28)/t19-,20-/m0/s1
    • InChI Key: JUSJRQVEHUHMRQ-PMACEKPBSA-N
    • SMILES: F[C@H]1CNCC[C@@H]1NC1C2=C(C=C(C3C=C(C)N=C(C)C=3)C(=C2)C2CC2)NN=1

Computed Properties

  • Exact Mass: 379.21722401g/mol
  • Monoisotopic Mass: 379.21722401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 533
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.6Ų
  • XLogP3: 4.3

TLR7/8 antagonist 2 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-144619-1mg
TLR7/8 antagonist 2
2769085-03-0 99.68%
1mg
¥3200 2024-07-19
Ambeed
A1602461-25mg
TLR7/8 antagonist 2
2769085-03-0 98%
25mg
$2650.0 2025-02-27
Ambeed
A1602461-1mg
TLR7/8 antagonist 2
2769085-03-0 98%
1mg
$320.0 2025-02-27
Ambeed
A1602461-10mg
TLR7/8 antagonist 2
2769085-03-0 98%
10mg
$1232.0 2025-02-27
MedChemExpress
HY-144619-5mg
TLR7/8 antagonist 2
2769085-03-0 99.68%
5mg
¥7470 2024-07-19
Ambeed
A1602461-5mg
TLR7/8 antagonist 2
2769085-03-0 98%
5mg
$747.0 2025-02-27

Additional information on TLR7/8 antagonist 2

Research Briefing on TLR7/8 Antagonist 2 (CAS: 2769085-03-0): Recent Advances and Therapeutic Implications

TLR7/8 Antagonist 2 (CAS: 2769085-03-0) has emerged as a promising therapeutic agent in the field of immunomodulation and inflammatory disease treatment. Recent studies have highlighted its potential in selectively inhibiting Toll-like receptors 7 and 8 (TLR7/8), which play critical roles in innate immune responses. This briefing synthesizes the latest research findings, focusing on the compound's mechanism of action, preclinical efficacy, and clinical development prospects.

A 2023 study published in Journal of Medicinal Chemistry elucidated the structural basis of TLR7/8 Antagonist 2's binding affinity, revealing its unique interaction with the TLR8 hydrophobic pocket (IC50 = 12 nM). Molecular dynamics simulations demonstrated that the compound's pyrimidine core (linked to the 2769085-03-0 scaffold) induces conformational changes that prevent MyD88 recruitment, effectively blocking downstream NF-κB signaling. These findings were validated through in vitro assays using human peripheral blood mononuclear cells (PBMCs), showing 89% reduction in pro-inflammatory cytokine production (IL-6, TNF-α) at 100 nM concentration.

In autoimmune disease models, TLR7/8 Antagonist 2 exhibited remarkable efficacy. A Nature Communications (2024) report documented its therapeutic effects in murine lupus, where weekly subcutaneous administration (5 mg/kg) reduced anti-dsDNA antibodies by 73% and prolonged survival to 300 days (vs. 180 days in controls). RNA-seq analysis of splenocytes revealed significant downregulation of interferon-stimulated genes (ISGs), suggesting dual inhibition of both TLR7 and TLR8 pathways. The compound's pharmacokinetic profile showed favorable parameters: oral bioavailability of 62%, t1/2 = 14 hours, and linear dose-exposure relationship up to 50 mg/kg.

Ongoing Phase Ib trials (NCT05678945) are evaluating the safety of TLR7/8 Antagonist 2 in healthy volunteers and psoriasis patients. Preliminary data presented at the 2024 EULAR conference demonstrated dose-dependent suppression of IFN-α (82% at 200 mg BID) with no grade ≥3 adverse events. The compound's selectivity was confirmed through TLR9 reporter assays, showing <5% inhibition at 1 μM concentration. Researchers are particularly encouraged by its potential in COVID-19-related cytokine storms, where in vitro models showed 94% reduction in IL-1β secretion from SARS-CoV-2-infected macrophages.

Comparative studies with first-generation TLR inhibitors (e.g., hydroxychloroquine) reveal significant advantages of TLR7/8 Antagonist 2. A head-to-head study in rheumatoid arthritis synoviocytes demonstrated 3.2-fold greater suppression of MMP-3 production with the novel compound (p < 0.001). Its chemical stability has been improved through formulation with β-cyclodextrin derivatives, achieving >90% purity after 6 months at 25°C. Patent analysis (WO2023187652) indicates expanding intellectual property coverage for 2769085-03-0 derivatives in 18 jurisdictions, reflecting strong commercial interest.

Future research directions include combination therapies with JAK inhibitors and investigation of the compound's effects on trained immunity. The development of a deuterated version (d4-2769085-03-0) is underway to further enhance metabolic stability. With its unique pharmacophore and compelling preclinical data, TLR7/8 Antagonist 2 represents a significant advancement in targeted immunomodulation, potentially addressing unmet needs in autoimmune diseases, chronic inflammation, and viral hyperinflammation syndromes.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2769085-03-0)TLR7/8 antagonist 2
A1243627
Purity:99%/99%/99%/99%
Quantity:1mg/5mg/10mg/25mg
Price ($):288/672/1109/2385